molecular formula C14H19NO4 B186230 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid CAS No. 4887-51-8

1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid

Cat. No. B186230
CAS RN: 4887-51-8
M. Wt: 265.3 g/mol
InChI Key: IACNEMHLZLHRPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid (HDIH) is a cyclic dipeptide that has gained attention in recent years due to its potential use as a therapeutic agent. HDIH has been shown to have various biochemical and physiological effects, making it a promising candidate for research in several fields.

Mechanism Of Action

The exact mechanism of action of 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid is not fully understood. However, it has been suggested that 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid may exert its effects by modulating various signaling pathways in cells. For example, 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid has been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress.

Biochemical And Physiological Effects

1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid has been found to have various biochemical and physiological effects. For example, 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid has also been found to have antioxidant activity, which may contribute to its neuroprotective effects. Additionally, 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid has been shown to have anti-inflammatory effects in animal models of inflammation.

Advantages And Limitations For Lab Experiments

One advantage of using 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid in lab experiments is its relatively simple synthesis method. Additionally, 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid has been shown to have various biochemical and physiological effects, making it a promising candidate for research in several fields. However, one limitation of using 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid. One area of interest is the potential use of 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid in cancer treatment. Further studies are needed to determine the exact mechanism of action of 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid on cancer cells and to optimize its cytotoxic effects. Additionally, 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid may have potential as a neuroprotective agent in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the optimal dosing and administration of 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid in these contexts. Finally, 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid may have potential as an antimicrobial agent, and further studies are needed to determine its efficacy against various bacterial strains.

Synthesis Methods

1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid can be synthesized through a variety of methods, including the reaction of hexanoic acid with isocyanate and subsequent cyclization. Another method involves the reaction of hexanoic acid with an amino acid derivative, followed by cyclization. Both of these methods have been used to successfully synthesize 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid.

Scientific Research Applications

1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid has been studied for its potential use in various scientific research areas, including cancer research, neuroprotection, and antimicrobial activity. One study found that 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid had cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment. Additionally, 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid has been shown to have neuroprotective effects in animal models of stroke, suggesting its potential use in the treatment of neurological disorders. 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid has also been found to have antimicrobial activity against various bacterial strains.

properties

CAS RN

4887-51-8

Product Name

1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid

Molecular Formula

C14H19NO4

Molecular Weight

265.3 g/mol

IUPAC Name

6-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)hexanoic acid

InChI

InChI=1S/C14H19NO4/c16-12(17)8-2-1-5-9-15-13(18)10-6-3-4-7-11(10)14(15)19/h3-4,10-11H,1-2,5-9H2,(H,16,17)

InChI Key

IACNEMHLZLHRPW-UHFFFAOYSA-N

SMILES

C1C=CCC2C1C(=O)N(C2=O)CCCCCC(=O)O

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)CCCCCC(=O)O

Other CAS RN

4887-51-8

Origin of Product

United States

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